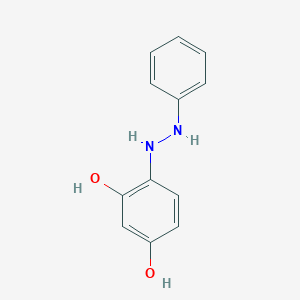![molecular formula C13H17NO3 B14354707 Butyl (2E)-[(4-methoxyphenyl)imino]acetate CAS No. 91522-17-7](/img/structure/B14354707.png)
Butyl (2E)-[(4-methoxyphenyl)imino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (2E)-[(4-methoxyphenyl)imino]acetate is an organic compound characterized by the presence of a butyl ester group and an imino group attached to a methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (2E)-[(4-methoxyphenyl)imino]acetate typically involves the condensation of butyl glyoxylate with 4-methoxyaniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently esterified to yield the final product. Common reagents used in this synthesis include butyl glyoxylate, 4-methoxyaniline, and an acid catalyst such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Butyl (2E)-[(4-methoxyphenyl)imino]acetate undergoes various chemical reactions, including:
Oxidation: The imino group can be oxidized to form corresponding oxime derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl (2E)-[(4-methoxyphenyl)imino]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl (2E)-[(4-methoxyphenyl)imino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The methoxyphenyl ring can participate in π-π interactions, further modulating its effects.
Comparison with Similar Compounds
Similar Compounds
Butyl (4-methoxyphenyl)acetate: Similar structure but lacks the imino group.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with different ester and imino group positioning.
Uniqueness
Butyl (2E)-[(4-methoxyphenyl)imino]acetate is unique due to the presence of both the butyl ester and imino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
91522-17-7 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
butyl 2-(4-methoxyphenyl)iminoacetate |
InChI |
InChI=1S/C13H17NO3/c1-3-4-9-17-13(15)10-14-11-5-7-12(16-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
VTGJNGTVYQJSGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(4-Methylpiperazin-1-yl)ethoxy]phenyl}propan-2-one](/img/structure/B14354633.png)
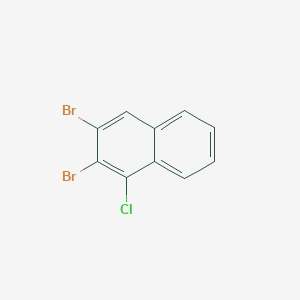
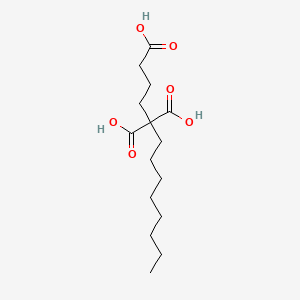
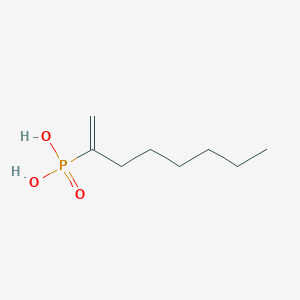

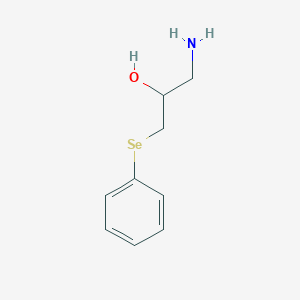
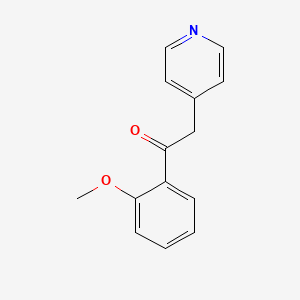
![2,5-Dichloro-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane](/img/structure/B14354684.png)
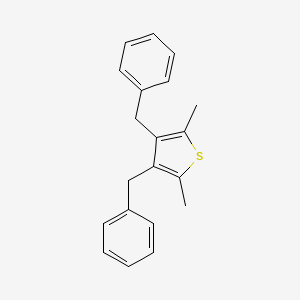
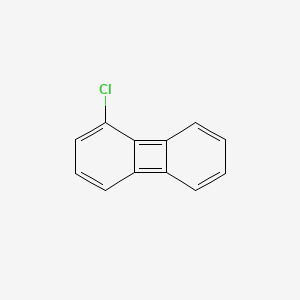
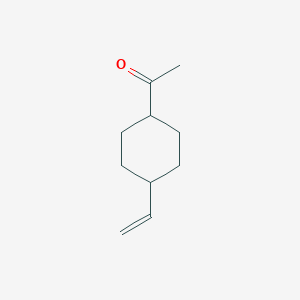
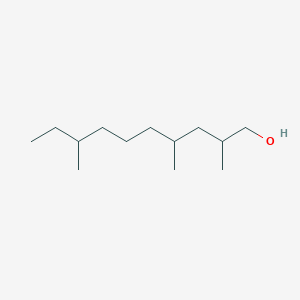
![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
